LY 203647, also known by its chemical name 4-[5-(Pyridin-2-yl)-1H-pyrazol-4-yl]quinoline, is a compound that has garnered attention in scientific research due to its potential applications in understanding and manipulating biological pathways. It is primarily classified as an inhibitor of the transforming growth factor-beta (TGF-β) signaling pathway, which plays a crucial role in various cellular processes including growth, differentiation, and migration. This compound is being explored for its therapeutic implications in diseases characterized by dysregulated TGF-β signaling, such as cancer and fibrosis .
The synthesis of LY 203647 involves a multi-step process that begins with commercially available starting materials. The synthetic route typically includes:
The detailed steps may involve reactions such as cyclization and substitution, where various reagents are employed to achieve the desired molecular architecture.
This structure indicates a complex arrangement of fused aromatic rings and nitrogen-containing heterocycles, which contribute to its biological activity.
LY 203647 can undergo various chemical reactions, including:
Typical reagents for these reactions include:
These reactions are conducted under controlled conditions to ensure high yields of the desired products.
The mechanism of action for LY 203647 primarily involves its role as an inhibitor of TGF-β signaling. By binding to specific receptors or downstream signaling molecules within this pathway, LY 203647 disrupts the normal signaling cascade that leads to cellular responses associated with fibrosis and tumor progression.
Relevant data regarding its stability and reactivity are crucial for understanding its handling in laboratory settings .
LY 203647 has significant scientific applications:
LY 203647 (chemical name: 1-<2-hydroxy-3-propyl-4-<4-(1H-tetrazol-5-yl)butoxy>phenyl>ethanone) was designed as a selective antagonist targeting cysteinyl leukotriene receptors (CysLT1), particularly leukotrienes LTD4 and LTE4. Leukotrienes are inflammatory mediators derived from arachidonic acid via the 5-lipoxygenase (5-LO) pathway, implicated in pathologies like asthma, endotoxic shock, and cardiovascular disorders [4] [5]. The design strategy focused on mimicking the native leukotriene structure while introducing modifications to enhance receptor binding and metabolic stability. LY 203647's core scaffold features:
In vitro and in vivo studies confirmed potent antagonism:
Table 1: LY 203647 Pharmacodynamic Profile in Preclinical Models
Model System | Target Receptor | Key Effect | Potency |
---|---|---|---|
Guinea pig ileum | CysLT1 | Inhibition of LTD4-induced contraction | IC50: 10 nM |
Pithed rat | Vascular CysLT1 | Blockade of LTD4-pressor response | ED50: 7.5 mg/kg |
Porcine endotoxic shock | Pulmonary CysLT1 | Reduction in lung edema | 10 mg/kg/h (infusion) |
The tetrazole ring (1H-tetrazol-5-yl) served as a bioisostere for the carboxylate group in native leukotrienes, resisting metabolic degradation while enhancing hydrogen-bonding capacity [6]. Key optimizations included:
Comparative studies with analogues revealed:
Table 2: Structure-Activity Relationship of Tetrazole Modifications
Modification Site | Structural Variant | Receptor Binding (IC50) | Functional Efficacy |
---|---|---|---|
Tetrazole ring | Unsubstituted | 8 nM | Full antagonism (LTD4) |
Tetrazole ring | Methyl-substituted | 450 nM | Partial agonism |
Alkyl spacer (n-atoms) | n=3 (propoxy) | 25 nM | 60% inhibition |
Alkyl spacer (n-atoms) | n=4 (butoxy) | 8 nM | 95% inhibition |
LY 203647 incorporates two acidic functionalities: the tetrazole ring and a terminal carboxylic acid (from the O-alkyl chain). Both groups mediate critical interactions with CysLT1:
Biophysical analyses demonstrate:
Table 3: Contributions of Acidic Groups to LY 203647 Binding
Functional Group | Ionization State (pH 7.4) | Receptor Interaction Partner | Affinity Contribution |
---|---|---|---|
Tetrazole ring | Deprotonated (anionic) | Arg261/Lys105 | ΔG = −4.2 kcal/mol |
Carboxylic acid | Partially ionized | Tyr302/Ser288 | ΔG = −1.8 kcal/mol |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7